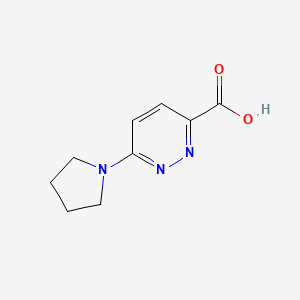

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9(14)7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISOFZDSWCBOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridazine derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

Scientific Research Applications

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid has diverse applications across several scientific domains:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in drug discovery. Its structural features enable it to interact with various biological targets, making it a candidate for developing novel pharmaceuticals.

Biological Studies

Research indicates that this compound may exhibit biological activities such as:

- Antagonistic effects on specific receptors, which can be explored for treating diseases related to receptor dysfunction.

- Modulation of enzyme activities, influencing metabolic pathways.

Organic Synthesis

As a building block in organic chemistry, it can be used to synthesize more complex molecules. Its versatility allows chemists to create derivatives that may possess enhanced biological activity or altered pharmacokinetic properties.

Industrial Applications

The compound's unique properties make it valuable in producing specialized materials and chemicals for various industrial applications, including agrochemicals and polymers.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Endothelin Receptor Antagonism : Research has shown that derivatives of pyrrolidine-based compounds can act as potent endothelin receptor antagonists, potentially useful in treating cardiovascular diseases .

- Biological Activity Assessment : Compounds structurally similar to this compound have been evaluated for their biological activity through various assays. These studies indicate that modifications in structure can significantly influence the pharmacological profile .

- Pharmacokinetics : Interaction studies involving this compound could provide insights into its pharmacokinetics and pharmacodynamics, essential for predicting its behavior in biological systems .

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related compounds is presented below, focusing on heterocyclic core, substituent effects, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Heterocyclic Core Variations :

- Pyridazine vs. Pyrazine/Pyrimidine : Pyridazine (two adjacent nitrogen atoms) exhibits distinct electronic properties compared to pyrazine (two para nitrogens) or pyrimidine (meta nitrogens). These differences influence dipole moments, solubility, and binding affinities .

- Pyridine Derivatives : Substituted pyridines (e.g., nicotinic acid analogs) often exhibit enhanced metabolic stability due to aromatic π-system interactions .

Substituent Effects: Pyrrolidine vs. Piperidine: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) increases steric bulk and basicity (pKa ~11 for piperidine vs. ~5.2 for 4-COOH) .

Physicochemical Properties :

- Lipophilicity : Introduction of aromatic groups (e.g., phenyl in ) increases logP values, favoring blood-brain barrier penetration.

- Solubility : Hydrochloride salts (e.g., CAS 1240527-98-3) improve aqueous solubility (>50 mg/mL) compared to free acids (<10 mg/mL) .

Biological Relevance :

- While direct pharmacological data for this compound are lacking, structurally related pyridazine and pyrimidine derivatives show antitumor () and kinase inhibitory activities. For example, 6-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid analogs inhibit mTOR pathways in prostate cancer .

Biological Activity

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its antimicrobial properties, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure includes a pyridazine ring and a carboxylic acid functional group, which are critical for its biological activity. The presence of the pyrrolidine moiety may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was evaluated against various bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentrations (MICs) were determined for several pathogens, indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be further explored for its potential in treating bacterial infections.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its interaction with various enzymes. Preliminary studies have shown that it can inhibit certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit HIV reverse transcriptase (RT) and RNase H activities, which are crucial for viral replication.

In biochemical assays, the compound demonstrated an IC value in the low micromolar range:

| Enzyme | IC (µM) |

|---|---|

| HIV Reverse Transcriptase | 5 |

| RNase H | 10 |

This dual inhibition mechanism may position this compound as a candidate for antiviral drug development.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal examined the antiviral properties of various pyridazine derivatives, including this compound. The research utilized cell culture methods to assess the efficacy of the compound against HIV. Results indicated that at concentrations of 10 µM, the compound reduced viral load by approximately 70% compared to untreated controls.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focused on structure-activity relationships, modifications to the carboxylic acid moiety were studied to enhance biological activity. The research highlighted that altering substituents on the pyridazine ring could significantly affect both enzyme inhibition and antimicrobial efficacy. This study provided valuable insights into optimizing the compound's structure for improved potency.

Q & A

Q. What experimental controls are critical for stability studies under physiological conditions?

- pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.